5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a synthetic organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves several steps. One common method includes the reaction of a substituted phenyl hydrazine with an appropriate β-keto ester to form the triazole ring. This intermediate is then cyclized with a suitable amine to form the triazolo-pyrimidine core.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives such as:
- 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thiazolo[3,2-b][1,2,4]triazole derivatives
These compounds share similar structural features and biological activities but differ in their specific substituents and the resulting pharmacological properties. The unique trifluoromethyl group in 5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide contributes to its distinct chemical and biological characteristics.
Properties
Molecular Formula |
C13H10F3N5O2 |
---|---|
Molecular Weight |
325.25 g/mol |
IUPAC Name |
5-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C13H10F3N5O2/c14-13(15,16)7-2-1-3-8(4-7)19-11(23)9-5-10(22)20-12-17-6-18-21(9)12/h1-4,6,9H,5H2,(H,19,23)(H,17,18,20,22) |
InChI Key |
WJMFYOVLCXZLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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